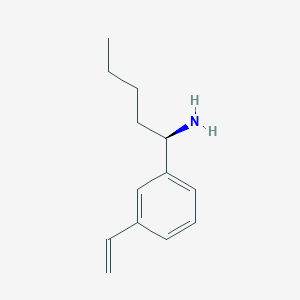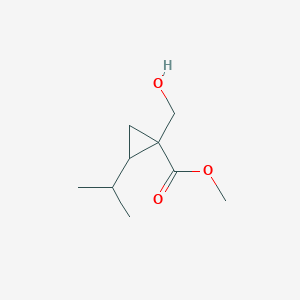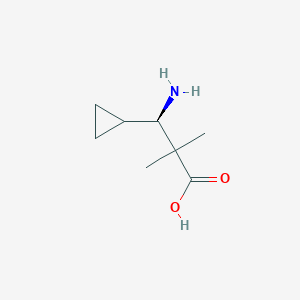
5-Fluoro-3-methyl-2-propyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-2-propyl-1H-indole is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is found in various bioactive molecules, including tryptophan, serotonin, and many alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated indole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
5-Fluoro-3-methyl-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
5-Fluoro-3-methyl-2-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 5-Fluoro-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to various biological targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
- 5-Fluoroindole
- 3-Methylindole
- 2-Propylindole
Comparison
5-Fluoro-3-methyl-2-propyl-1H-indole is unique due to the combination of its substituents, which can influence its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for research and development .
特性
分子式 |
C12H14FN |
|---|---|
分子量 |
191.24 g/mol |
IUPAC名 |
5-fluoro-3-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C12H14FN/c1-3-4-11-8(2)10-7-9(13)5-6-12(10)14-11/h5-7,14H,3-4H2,1-2H3 |
InChIキー |
SALXYQYIJALXLH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=C(N1)C=CC(=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)



![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)





![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
